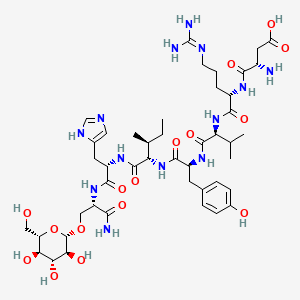
PNA5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PNA5 is a novel glycosylated derivative of the peptide Angiotensin-(1-7), which acts as an agonist at the Mas receptor. This compound has shown significant potential in improving neurovascular and blood-brain barrier function, particularly in models of vascular cognitive impairment and dementia . This compound is characterized by its enhanced brain penetration and bioavailability compared to the native peptide .
Métodos De Preparación
PNA5 is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the precise assembly of peptides by sequentially adding amino acids to a growing chain . The glycosylation of Angiotensin-(1-7) to form this compound involves the addition of a glucose molecule to the serine residue, enhancing its stability and brain uptake . Industrial production methods include the encapsulation of this compound in poly(lactic-co-glycolic acid) nanoparticles and microparticles using a double emulsion solvent evaporation method .
Análisis De Reacciones Químicas
PNA5 undergoes various chemical reactions, including:
Reduction: The reduction of this compound can occur under specific conditions, although detailed studies on this reaction are limited.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
PNA5 has a wide range of scientific research applications:
Chemistry: this compound is used in studies exploring the synthesis and modification of glycopeptides.
Industry: This compound is used in the development of sustained-release formulations for drug delivery.
Mecanismo De Acción
PNA5 exerts its effects by acting as an agonist at the Mas receptor, a component of the renin-angiotensin system. Activation of the Mas receptor by this compound leads to a dose-dependent inhibition of reactive oxygen species production in human endothelial cells . This mechanism involves the modulation of signaling pathways that regulate oxidative stress, inflammation, and neurovascular function .
Comparación Con Compuestos Similares
PNA5 is compared with other similar compounds, such as the native Angiotensin-(1-7) peptide and other glycosylated derivatives. The unique glycosylation of this compound enhances its stability and brain penetration, making it more effective in treating neurovascular conditions . Similar compounds include:
Angiotensin-(1-7): The native peptide with lower stability and brain penetration compared to this compound.
Other glycosylated derivatives: Compounds with similar modifications to enhance stability and bioavailability.
This compound stands out due to its improved pharmacokinetic properties and therapeutic potential in neurovascular diseases.
Propiedades
Fórmula molecular |
C45H71N13O16 |
|---|---|
Peso molecular |
1050.138 |
Nombre IUPAC |
(2S,5S,8S,11S,14S,17S,20S)-5-((1H-imidazol-4-yl)methyl)-1,20-diamino-8-((S)-sec-butyl)-17-(3-guanidinopropyl)-11-(4-hydroxybenzyl)-14-isopropyl-1,4,7,10,13,16,19-heptaoxo-2-((((2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)methyl)-3,6,9,12,15,18-hexaazadocosan-22-oic acid |
InChI |
InChI=1S/C45H71N13O16/c1-5-21(4)33(43(72)55-28(14-23-16-50-19-52-23)40(69)56-29(37(47)66)18-73-44-36(65)35(64)34(63)30(17-59)74-44)58-41(70)27(13-22-8-10-24(60)11-9-22)54-42(71)32(20(2)3)57-39(68)26(7-6-12-51-45(48)49)53-38(67)25(46)15-31(61)62/h8-11,16,19-21,25-30,32-36,44,59-60,63-65H,5-7,12-15,17-18,46H2,1-4H3,(H2,47,66)(H,50,52)(H,53,67)(H,54,71)(H,55,72)(H,56,69)(H,57,68)(H,58,70)(H,61,62)(H4,48,49,51)/t21-,25-,26-,27-,28-,29-,30-,32-,33-,34-,35+,36-,44-/m0/s1 |
Clave InChI |
MREIEXHOTNPVMV-XHNKTLSDSA-N |
SMILES |
O=C(O)C[C@H](N)C(N[C@@H](CCCNC(N)=N)C(N[C@@H](C(C)C)C(N[C@@H](CC1=CC=C(O)C=C1)C(N[C@@H]([C@@H](C)CC)C(N[C@@H](CC2=CNC=N2)C(N[C@@H](CO[C@@H]3[C@@H](O)[C@H](O)[C@@H](O)[C@H](CO)O3)C(N)=O)=O)=O)=O)=O)=O)=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
PNA5; PNA 5; PNA-5 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















